molecular formula C24H20ClN2O+ B1225532 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium

Cat. No. B1225532
M. Wt: 387.9 g/mol
InChI Key: LLCHPKABGFRGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium is a member of imidazoles.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity : Compounds related to 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium have shown broad-spectrum antitumor effectiveness, demonstrating significant activity against various tumor cell lines (Gawad, Georgey, Youssef, & El-Sayed, 2010).

Antimicrobial and Antioxidant Properties

  • Analgesic, Anti-inflammatory, Antioxidant, and Antimicrobial Activities : Derivatives of this compound have exhibited significant activity against both gram-negative and gram-positive bacteria, along with notable anti-inflammatory, analgesic, and antioxidant properties (El-Gazzar, Hafez, & Nawwar, 2009).

Antihypertensive Activity

  • Antihypertensive Screening : Some derivatives have shown potent antihypertensive activity, suggesting their potential use in treating high blood pressure (Rahman et al., 2014).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Compounds with structural similarity have been effective in reducing the corrosion rate of mild steel in acidic environments, indicating potential applications in corrosion protection (Olasunkanmi & Ebenso, 2019).

Analgesic Activity

  • Synthesis and Analgesic Activity : Studies have highlighted the significant analgesic properties of related compounds, comparing favorably with standard analgesic drugs (Osarodion, 2023).

properties

Product Name

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium

Molecular Formula

C24H20ClN2O+

Molecular Weight

387.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium

InChI

InChI=1S/C24H20ClN2O/c1-28-21-13-11-20(12-14-21)27-23(18-6-9-19(25)10-7-18)16-26-22-5-3-2-4-17(22)8-15-24(26)27/h2-7,9-14,16H,8,15H2,1H3/q+1

InChI Key

LLCHPKABGFRGHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=[N+](C=C2C4=CC=C(C=C4)Cl)C5=CC=CC=C5CC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.